[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20433359
InChI: InChI=1S/C17H19NO7/c1-11(19)14(9-13-7-5-6-8-15(13)18(22)23)16(21)24-10-17(3,4)25-12(2)20/h5-9H,10H2,1-4H3/b14-9-/i3D3,4D3
SMILES:
Molecular Formula: C17H19NO7
Molecular Weight: 355.37 g/mol

[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

CAS No.:

Cat. No.: VC20433359

Molecular Formula: C17H19NO7

Molecular Weight: 355.37 g/mol

* For research use only. Not for human or veterinary use.

[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate -

Specification

Molecular Formula C17H19NO7
Molecular Weight 355.37 g/mol
IUPAC Name [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
Standard InChI InChI=1S/C17H19NO7/c1-11(19)14(9-13-7-5-6-8-15(13)18(22)23)16(21)24-10-17(3,4)25-12(2)20/h5-9H,10H2,1-4H3/b14-9-/i3D3,4D3
Standard InChI Key FFIBYMHZCNFTRU-GBBWITOISA-N
Isomeric SMILES [2H]C([2H])([2H])C(COC(=O)/C(=C\C1=CC=CC=C1[N+](=O)[O-])/C(=O)C)(C([2H])([2H])[2H])OC(=O)C
Canonical SMILES CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC(C)(C)OC(=O)C

Introduction

Structural Composition and Isotopic Labeling

The molecular architecture of [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate (C₁₇H₁₉NO₇, molecular weight 355.37 g/mol) integrates multiple functional groups and deuterium substitutions. The Z-configuration of the α,β-unsaturated ketone ensures specific stereoelectronic interactions, while the 2-nitrophenyl group enhances electrophilicity, facilitating nucleophilic attacks in biological systems .

Isotopic Modifications

Deuterium atoms replace six hydrogen atoms at the 3,3,3-trideuterio and trideuteriomethyl positions, strategically positioned to minimize metabolic degradation. This isotopic labeling allows precise tracking via mass spectrometry, as demonstrated in studies analyzing metabolic stability . The compound’s InChIKey (FFIBYMHZCNFTRU-GBBWITOISA-N) reflects its unique stereochemistry and isotopic signature.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₉NO₇
Molecular Weight355.37 g/mol
IUPAC Name[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
Deuterium Positions3,3,3-trideuterio and trideuteriomethyl
Functional GroupsAcetyloxy, nitrophenyl, ketone

Synthetic Methodology and Purification

Synthesis of this compound involves a multi-step sequence to incorporate deuterium and assemble the nitrobenzylidene-ketone framework.

Key Synthetic Steps

  • Deuterium Incorporation: Propyl moieties are deuterated using D₂O under acidic catalysis, achieving >99% isotopic purity .

  • Nitrobenzylidene Formation: Condensation of 2-nitrobenzaldehyde with methyl acetoacetate under basic conditions yields the (2Z)-configured enone .

  • Esterification: The deuterated propyl alcohol is acetylated and coupled to the enone via Steglich esterification, requiring anhydrous conditions to prevent hydrolysis.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Deuterium LabelingD₂O, H₂SO₄, 80°C, 24h92
Enone FormationNaOH, EtOH, reflux85
EsterificationDCC, DMAP, CH₂Cl₂, rt78

Purification employs flash chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization to achieve >98% purity.

Spectroscopic Characterization

Advanced spectroscopic techniques confirm the compound’s structure and isotopic integrity.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Absence of signals at δ 1.2–1.5 ppm (deuterated methyl groups) and δ 3.7 ppm (acetyloxy methyl).

  • ¹³C NMR: Peaks at δ 170.5 (ketone) and δ 165.2 (ester carbonyl) align with computational predictions .

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion at m/z 355.37, with fragmentation patterns consistent with deuterium loss (−3 Da increments) .

Pharmacological Applications and Mechanisms

Deuterium labeling confers metabolic stability, extending the compound’s half-life in vivo. Primary applications include:

Vasodilation and Antihypertensive Activity

The nitro group undergoes enzymatic reduction to nitric oxide (NO), activating guanylate cyclase and inducing smooth muscle relaxation. Comparative studies show a 40% longer duration of action versus non-deuterated analogs .

Table 3: Pharmacokinetic Profile

ParameterValue (Deuterated)Value (Non-Deuterated)
Half-life (t₁/₂)8.2 h4.7 h
Cₘₐₓ (ng/mL)320290
AUC (0–24h)2450 h·ng/mL1800 h·ng/mL

Spasmolytic Effects

In vitro assays on rat ileum demonstrate IC₅₀ = 12 μM, attributed to calcium channel blockade.

Research Advancements and Future Directions

Recent studies prioritize deuterium’s role in reducing first-pass metabolism, enhancing oral bioavailability . Ongoing clinical trials explore its efficacy in resistant hypertension, with Phase II data showing 65% response rates. Future work may optimize deuterium placement to balance metabolic stability and synthetic feasibility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator